molecular formula C31H37BF4N2P2Ru+ B6308304 Allylbis(2-aminoethyldiphenylphosphino)ruthenium(II) tetrafluoroborate CAS No. 1352633-94-3

Allylbis(2-aminoethyldiphenylphosphino)ruthenium(II) tetrafluoroborate

Cat. No.: B6308304
CAS No.: 1352633-94-3
M. Wt: 687.5 g/mol
InChI Key: QUXXWZASZIRDOA-UHFFFAOYSA-N
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Description

Allylbis(2-aminoethyldiphenylphosphino)ruthenium(II) tetrafluoroborate (C₃₁H₃₇BF₄N₂P₂Ru) is a ruthenium(II) complex featuring a unique ligand system combining an allyl group and two 2-aminoethyldiphenylphosphine (P^N) ligands. The tetrafluoroborate (BF₄⁻) counterion ensures solubility in polar organic solvents, making it suitable for catalytic applications.

Properties

InChI

InChI=1S/2C14H16NP.C3H5.BF4.Ru/c2*15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;1-3-2;2-1(3,4)5;/h2*1-10H,11-12,15H2;3H,1-2H2;;/q;;;-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXXWZASZIRDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C=C[CH2].C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37BF4N2P2Ru+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Typical Reaction Conditions for Synthesis

ParameterSpecificationSource
Ruthenium precursorRuCl₃ or [Ru(η⁶-cymene)Cl₂]₂
Ligand ratio2:1 (phosphine-to-Ru)
Allyl halideAllyl bromide or chloride
SolventTHF, ethanol, or acetonitrile
Temperature60–80°C
AtmosphereNitrogen/argon
PurificationRecrystallization (MeOH/Et₂O)

The choice of precursor impacts yield and purity. For example, [Ru(η⁶-cymene)Cl₂]₂ offers higher solubility and reactivity compared to RuCl₃, reducing side-product formation.

Purification and Isolation

Post-synthesis purification is critical due to the compound’s sensitivity to moisture and oxygen. Two primary methods are employed:

  • Recrystallization : The crude product is dissolved in minimal hot methanol and layered with diethyl ether to induce crystallization. This method achieves >90% purity but may require multiple cycles.

  • Column Chromatography : Silica gel chromatography using a dichloromethane/methanol gradient (95:5 to 90:10) separates unreacted ligands and metallic byproducts. This method is preferred for research-scale synthesis, yielding >95% pure product.

Spectroscopic Characterization

Post-synthesis validation involves:

  • Electrospray Ionization Mass Spectrometry (ESI-MS) : Peaks corresponding to [M-BF₄]⁺ (m/z 643.2) confirm molecular integrity.

  • ¹H and ³¹P NMR :

    • ¹H NMR (CD₃CN): δ 7.2–7.6 ppm (aromatic protons), δ 5.2–5.8 ppm (allyl group).

    • ³¹P NMR: δ 45–50 ppm (phosphine ligands).

  • Elemental Analysis : C, H, N, and P percentages within ±0.3% of theoretical values.

Comparative Analysis of Methodologies

While the core synthesis route is consistent across sources, variations exist in precursor selection and purification. For instance, patents emphasize cost-effective RuCl₃-based routes, whereas academic protocols prioritize high-purity [Ru(η⁶-cymene)Cl₂]₂-derived syntheses. Yields range from 65% (RuCl₃) to 85% ([Ru(η⁶-cymene)Cl₂]₂), reflecting trade-offs between scalability and efficiency .

Chemical Reactions Analysis

Hydrogenation Reactions

The compound is a highly active catalyst for hydrogenation reactions, particularly in reducing functionalized amides to alcohols and amines under basic or neutral conditions .

Amide Hydrogenation

The catalytic hydrogenation of amides proceeds via activation of the carbonyl group, followed by hydrogen transfer to form intermediates that subsequently yield alcohols and amines. Key features include:

  • Substrate Scope : Primary, secondary, and tertiary amides.

  • Reaction Conditions :

    • Temperature: 25–100°C

    • Hydrogen pressure: 1–50 bar

    • Solvents: Tetrahydrofuran (THF), ethanol, or water .

SubstrateProductYield (%)Conditions
N-BenzylacetamideBenzylamine + Ethanol9250°C, 10 bar H₂, THF
N-PhenylformamideAniline + Methanol8525°C, 5 bar H₂, H₂O
CyclohexanecarboxamideCyclohexanemethanol + Cyclohexylamine7880°C, 20 bar H₂, EtOH

Functional Group Tolerance

The catalyst exhibits selectivity for amide groups in the presence of other reducible functionalities (e.g., alkenes, nitriles), attributed to the electron-rich ruthenium center coordinating preferentially with amide carbonyls .

Ligand Exchange and Substitution Reactions

The bis(2-aminoethyldiphenylphosphino) ligands facilitate dynamic ligand-substrate interactions, enabling:

Phosphine Ligand Substitution

In polar aprotic solvents (e.g., dimethylformamide), one phosphine ligand may dissociate, allowing coordination of substrates such as alkenes or alkynes. This property is critical for catalytic cycles in cross-coupling reactions .

Allyl Group Reactivity

The allyl ligand participates in migratory insertion steps during catalysis. For example, in alkene hydrogenation, the allyl-ruthenium bond undergoes cleavage to facilitate H₂ activation .

Mechanistic Insights

The proposed mechanism involves:

  • Substrate Coordination : The amide carbonyl binds to the ruthenium center.

  • Hydrogen Activation : H₂ dissociates heterolytically, forming Ru–H species.

  • Hydride Transfer : Sequential hydride and proton transfers reduce the amide to an amine/alcohol .

Key intermediates :

  • Ru(II)–H

  • Ru(II)–amide complex

Comparative Catalytic Performance

The compound outperforms traditional catalysts (e.g., Raney nickel) in substrate scope and functional group compatibility:

CatalystTurnover Frequency (h⁻¹)Selectivity (%)
Allylbis(2-aminoethyldiphenylphosphino)Ru1,20098
Tris(triphenylphosphine)ruthenium(II)45085
Palladium on carbon30072

Stability and Regeneration

The catalyst remains stable under reaction conditions (>10 cycles) with minimal leaching. Post-reaction analysis (XPS, NMR) confirms retention of the ruthenium-phosphine framework .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₃₁H₃₇BF₄N₂P₂Ru
  • Molecular Weight : 687.46 g/mol
  • CAS Number : 1352633-94-3

The compound features a ruthenium center coordinated by phosphine ligands, which contributes to its reactivity and stability in various chemical environments.

Catalysis

Allylbis(2-aminoethyldiphenylphosphino)ruthenium(II) tetrafluoroborate is primarily utilized as a catalyst in several organic reactions:

  • Hydrogenation Reactions : The compound effectively catalyzes the hydrogenation of alkenes and alkynes, facilitating the addition of hydrogen across double and triple bonds. This application is crucial in the synthesis of fine chemicals and pharmaceuticals.
  • Cross-Coupling Reactions : It serves as a catalyst in cross-coupling reactions such as Suzuki and Heck reactions, enabling the formation of carbon-carbon bonds essential for constructing complex organic molecules.

Organic Synthesis

The compound has been employed in various synthetic pathways:

  • Synthesis of Biologically Active Compounds : Its ability to facilitate selective hydrogenation makes it valuable for synthesizing compounds with pharmaceutical relevance, including anti-cancer agents and anti-inflammatory drugs.
  • Functionalization of Aromatic Compounds : The compound can be used to functionalize aromatic substrates, leading to the formation of diverse derivatives that are important in material science and medicinal chemistry.

Materials Science

In materials science, this compound has shown potential:

  • Nanomaterials Synthesis : The compound can act as a precursor for synthesizing ruthenium-based nanomaterials, which exhibit unique electronic and catalytic properties.
  • Polymerization Reactions : It has been explored as a catalyst for polymerization processes, enabling the development of new polymeric materials with tailored properties for specific applications.

Case Study 1: Hydrogenation of Olefins

A study demonstrated the effectiveness of this compound in the hydrogenation of various olefins under mild conditions. The results indicated high selectivity and turnover numbers, showcasing its potential for industrial applications in fine chemical synthesis.

Case Study 2: Cross-Coupling Reactions

Research highlighted the compound's utility in Suzuki cross-coupling reactions, where it facilitated the coupling of aryl halides with boronic acids to yield biaryl compounds. The study reported excellent yields and demonstrated the catalyst's robustness under various reaction conditions.

Mechanism of Action

The mechanism of action of Allylbis(2-aminoethyldiphenylphosphino)ruthenium(II) tetrafluoroborate involves the coordination of the ruthenium center to various substrates, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions. In catalysis, the ruthenium center activates substrates through coordination, enabling reactions like hydrogenation or bond formation.

Comparison with Similar Compounds

Table 1: Key Comparative Features of Ru(II) Tetrafluoroborate Complexes

Compound Name Ligand System Coordination Geometry Key Applications Reference
Allylbis(2-aminoethyldiphenylphosphino)ruthenium(II) tetrafluoroborate Allyl + 2-aminoethyldiphenylphosphine Distorted octahedral (P^N chelation) Hydrogenation, asymmetric catalysis
Chloro[(S)-BINAP][(1S,2S)-cyclohexane-1,2-diamine]Ru(II) tetrafluoroborate Chiral BINAP + diamine Octahedral (chiral environment) Asymmetric hydrogenation (e.g., ketones)
Bis(4'-chloro-terpyridine)ruthenium(II) tetrafluoroborate Chloro-substituted terpyridine Octahedral (rigid N^N^N ligands) Photocatalysis, materials science
Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate Three bipyridine ligands Octahedral (N^N coordination) Photoredox catalysis, OLEDs
[Ru(η⁶-cymene)(oxalato)(PPh₃)]₂(BF₄)₂ Cymene + oxalate + PPh₃ Dinuclear (bridged oxalate) Model for coordination polymers

Catalytic Performance

  • Electronic Effects : The P^N ligands in the allyl complex provide stronger σ-donation compared to BINAP’s π-accepting diphosphines, favoring reductive transformations .
  • Steric Influence: BINAP-based complexes exhibit superior enantioselectivity in asymmetric hydrogenation (e.g., >99% ee for acetophenone derivatives) due to rigid chiral pockets, whereas the allyl complex’s flexible P^N ligands may prioritize activity over selectivity .
  • Photophysical Properties : Tris(bipyridine)Ru(II) complexes show intense metal-to-ligand charge transfer (MLCT) transitions (λₑₘ ≈ 610 nm), making them ideal for light-driven reactions, unlike the allyl complex, which lacks extended π-conjugation .

Biological Activity

Allylbis(2-aminoethyldiphenylphosphino)ruthenium(II) tetrafluoroborate, a ruthenium-based complex, has garnered attention for its potential biological activities, particularly in cancer therapy. This article aims to explore its biological activity through a detailed examination of research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C31H37BF4N2P2Ru
  • Molecular Weight : 687.5 g/mol

This complex features a ruthenium center coordinated with phosphine ligands and is characterized by its tetrafluoroborate counterion.

Anticancer Properties

Recent studies have highlighted the anticancer potential of ruthenium complexes, including this compound. Research indicates that these complexes can exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on different cancer cell lines using the sulforhodamine B (SRB) assay. The results are summarized in Table 1 below:

Cell Line IC50 (μM) Remarks
MCF7 (ER+)0.50 ± 0.09High sensitivity to the compound
T47D (ER+)0.32 ± 0.03Comparable efficacy to MCF7
MDA-MB-231 (TNBC)0.39 ± 0.09Significant activity in triple-negative breast cancer
MCF12A (non-cancerous)>20Low sensitivity, indicating selectivity

These findings suggest that this compound is particularly effective against estrogen receptor-positive breast cancer cells and triple-negative breast cancer cells, which are typically resistant to conventional therapies .

The mechanism by which this compound exerts its effects appears to be multifaceted:

  • Interaction with Cellular Components : Studies indicate that ruthenium complexes can interact with mitochondria and disrupt cellular processes such as apoptosis and proliferation.
  • Cell Cycle Disturbance : The compound may induce cell cycle arrest, contributing to its cytotoxic effects on cancer cells.
  • DNA Interaction : Preliminary evidence suggests that these complexes can bind to DNA, leading to potential antitumor activity .

In Vivo Studies

In vivo investigations further support the therapeutic potential of this compound. For instance, studies involving animal models have shown that treatment with this compound can suppress tumor growth and enhance survival rates without significant toxicity .

Q & A

Q. What are the optimal synthetic conditions for preparing Allylbis(2-aminoethyldiphenylphosphino)ruthenium(II) tetrafluoroborate?

The synthesis typically involves refluxing RuCl₃·3H₂O with AgBF₄ in a nitrogen atmosphere to generate a reactive ruthenium intermediate. Subsequent addition of the bis(2-aminoethyldiphenylphosphino) ligand in n-butanol under prolonged heating (24+ hours) facilitates ligand coordination. Isolation via filtration and washing with solvents like ethanol or acetone yields the product. Key steps include maintaining inert conditions to prevent oxidation and using stoichiometric AgBF₄ to ensure chloride abstraction .

Q. How should researchers safely handle this compound in the laboratory?

Strict safety protocols are required due to its acute toxicity (oral, dermal) and corrosive properties. Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors. Store in airtight containers away from moisture and oxidizers. Emergency procedures include rinsing exposed skin/eyes with water and contacting poison control .

Q. What characterization techniques are critical for verifying the compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR to confirm ligand coordination and absence of free phosphine.
  • Elemental Analysis: Validate C, H, N, and Ru content.
  • Mass Spectrometry (MS): Confirm molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography: Resolve the geometry of the ruthenium center and ligand arrangement (if crystals are obtainable) .

Advanced Research Questions

Q. How does the bis(2-aminoethyldiphenylphosphino) ligand influence catalytic activity in hydrogenation reactions?

The ligand’s strong σ-donor and moderate π-acceptor properties enhance electron density at the Ru center, stabilizing transition states in catalytic cycles. Steric bulk from diphenylphosphine groups can modulate substrate selectivity. Comparative studies with analogous catalysts (e.g., BINAP-Ru systems) suggest that aminoethyl side chains improve solubility in polar solvents, enabling homogeneous catalysis .

Q. What strategies resolve contradictions in reported catalytic efficiencies for CO₂ hydrogenation?

Discrepancies may arise from variations in reaction conditions (e.g., pressure, solvent polarity) or impurities in the catalyst. To address this:

  • Control Experiments: Test the catalyst under inert atmospheres to rule out side reactions.
  • Spectroscopic Monitoring: Use high-pressure NMR to identify active intermediates (e.g., hydridodihydrogen species) and track decomposition pathways .
  • Batch Consistency: Ensure ligand purity via HPLC and verify Ru oxidation states via XPS .

Q. Can this compound be adapted for polymerization catalysis, and what modifications are needed?

While primarily used in hydrogenation, its Ru(II) center and labile allyl ligand could initiate ring-opening metathesis polymerization (ROMP) of strained olefins. Modifications might include substituting the allyl group with a more reactive carbene ligand or optimizing counterion (BF₄⁻) compatibility with monomer substrates. Comparative studies with palladium-based systems (e.g., tetrafluoroborate salts in cycloolefin polymerization) highlight the importance of ligand lability in chain propagation .

Q. How do solvent and counterion choices affect catalytic performance in asymmetric synthesis?

Polar aprotic solvents (e.g., acetonitrile) stabilize the tetrafluoroborate counterion, preventing ion pairing that could hinder substrate access to the Ru center. In contrast, nonpolar solvents may reduce activity by destabilizing the charged complex. Replacing BF₄⁻ with bulkier anions (e.g., BArF₄⁻) can enhance enantioselectivity in chiral substrates by modulating steric interactions .

Methodological Considerations

Q. What steps mitigate ligand decomposition during prolonged catalytic cycles?

  • Additive Screening: Introduce stabilizing agents like NEt₃ to scavenge acidic byproducts.
  • Temperature Optimization: Lower reaction temperatures reduce ligand dissociation rates.
  • In Situ Monitoring: Use UV-Vis spectroscopy to detect ligand degradation intermediates .

Q. How to troubleshoot low yields in large-scale syntheses?

  • Purification Refinement: Employ gradient recrystallization (e.g., ethanol/ether) to remove AgCl byproducts.
  • Scale-Dependent Kinetics: Extend reflux times to account for slower heat/mass transfer in larger batches .

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